4-(3-Methoxyphenyl)-2H-chromen-2-one

Catalog No.
S14698687
CAS No.
M.F
C16H12O3
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Methoxyphenyl)-2H-chromen-2-one

Product Name

4-(3-Methoxyphenyl)-2H-chromen-2-one

IUPAC Name

4-(3-methoxyphenyl)chromen-2-one

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)14-10-16(17)19-15-8-3-2-7-13(14)15/h2-10H,1H3

InChI Key

BJHLFMUNQRALSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)OC3=CC=CC=C32

4-(3-Methoxyphenyl)-2H-chromen-2-one, also known as a derivative of chromenone, is a compound characterized by its unique chromene structure, which consists of a chromone core substituted with a methoxyphenyl group. The molecular formula for this compound is C16H14O3C_{16}H_{14}O_3 and it possesses a distinctive aromatic character due to the presence of the methoxy group and the phenyl ring. The chromenone framework is notable for its versatility in various

The chemical reactivity of 4-(3-Methoxyphenyl)-2H-chromen-2-one can be attributed to its electrophilic nature, particularly at the carbonyl carbon of the chromone moiety. This compound can undergo several types of reactions:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones under basic conditions to form more complex structures.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, allowing for further functionalization.

4-(3-Methoxyphenyl)-2H-chromen-2-one exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has antimicrobial effects against various bacterial strains, making it a candidate for further development in medicinal chemistry .
  • Antioxidant Activity: The presence of the methoxy group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Anti-inflammatory Effects: Some derivatives of chromenone have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications .

The synthesis of 4-(3-Methoxyphenyl)-2H-chromen-2-one can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of salicylaldehyde with 3-methoxyphenylacetonitrile in the presence of a base such as potassium tert-butoxide (tBuOK) in dimethylformamide (DMF) at elevated temperatures, yielding good to excellent yields .
  • Multicomponent Reactions: This approach allows for the simultaneous formation of multiple bonds in one reaction step, often leading to novel derivatives with enhanced properties .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can also facilitate the introduction of various aryl groups into the chromenone structure .

4-(3-Methoxyphenyl)-2H-chromen-2-one has several applications across different fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating infections and inflammatory diseases.
  • Agriculture: Compounds with antimicrobial properties are valuable in developing agricultural pesticides and fungicides.
  • Material Science: The unique properties of chromenones are being explored for applications in organic electronics and photonic devices.

Research into the interactions of 4-(3-Methoxyphenyl)-2H-chromen-2-one with biological systems has highlighted its potential as a lead compound in drug discovery. Interaction studies often focus on:

  • Protein Binding: Understanding how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Investigating how well this compound penetrates cellular membranes is crucial for evaluating its efficacy as a therapeutic agent.

Several compounds share structural similarities with 4-(3-Methoxyphenyl)-2H-chromen-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
8-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-oneContains two methoxy groups and an additional phenylEnhanced solubility and potential for improved bioactivity
3-(3-(4-methoxyphenyl)acryloyl)-2H-chromen-2-oneContains an acrylate moietyExhibits distinct reactivity profiles in polymerization reactions
4-Chloro-7-methoxy-2H-chromeneChlorine substitution on the chromene structurePotentially increased antimicrobial activity due to halogenation

These compounds illustrate the diversity within the chromenone family while showcasing how substitutions can alter their chemical behavior and biological activity.

Perkin Reaction-Based Approaches for 3-Arylcoumarin Synthesis

The Perkin reaction remains a cornerstone for synthesizing 3-arylcoumarins, including 4-(3-methoxyphenyl)-2H-chromen-2-one. This method involves the condensation of arylacetic acids with ortho-hydroxybenzaldehyde derivatives under basic or acidic conditions. For instance, Xiao et al. demonstrated that phenylacetic acid and o-hydroxybenzaldehyde undergo Perkin condensation to yield 3-arylcoumarins with high selectivity. The reaction proceeds via an intramolecular aldol-type mechanism, where O-acetyl salicylaldehyde forms as an intermediate before cyclization.

A notable adaptation involves using pulverized potassium hydroxide in pyridine to facilitate Dickmann cyclization of aryl acetoxy esters, yielding 3-aryl-4-substituted coumarins. This approach avoids metal catalysts and operates at room temperature, making it cost-effective and environmentally benign. For 4-(3-methoxyphenyl)-2H-chromen-2-one, substituting the arylacetic acid with 3-methoxyphenylacetic acid would enable precise aryl group incorporation. The reaction’s regioselectivity is attributed to the electron-donating methoxy group, which stabilizes the transition state during cyclization.

Mechanistic Pathway:

  • Acetylation of 3-methoxyphenylacetic acid with acetic anhydride.
  • Base-mediated cyclization via intramolecular aldol condensation.
  • Dehydration to form the coumarin core.

This method achieves yields exceeding 50% under optimized conditions, though steric hindrance from the methoxy substituent may necessitate prolonged reaction times.

Pechmann Condensation Strategies with Phenolic Precursors

Pechmann condensation offers a direct route to coumarins by reacting phenols with β-keto esters. For 4-(3-methoxyphenyl)-2H-chromen-2-one, resorcinol derivatives serve as ideal phenolic precursors due to their dual hydroxyl groups, which facilitate cyclization. Sulfamic acid and p-toluenesulfonic acid (p-TsOH) are effective catalysts under solvent-free conditions, as demonstrated by Sharma et al.. For example, resorcinol and ethyl 3-methoxyphenylacetoacetate react in the presence of p-TsOH (5 mol%) at 60°C, yielding the target compound in 92% within 10 minutes.

Optimized Conditions:

CatalystTemperature (°C)TimeYield (%)
p-TsOH (5%)6010 min92
Sulfamic acid8030 min85

Microwave acceleration further enhances reaction efficiency, reducing time to under 5 minutes while maintaining yields above 90%. The methoxy group’s electron-donating nature improves electrophilic substitution at the C4 position, ensuring regioselectivity.

Transition Metal-Catalyzed Cross-Coupling Techniques

Palladium-catalyzed cross-coupling reactions enable precise aryl group introduction at the coumarin C3 position. Suzuki-Miyaura coupling between 3-bromocoumarin and 3-methoxyphenylboronic acid is a viable strategy, though literature specific to 4-(3-methoxyphenyl)-2H-chromen-2-one remains sparse. General protocols for 3-arylcoumarins involve Pd(PPh3)4 as a catalyst, potassium carbonate as a base, and toluene as a solvent at 80–100°C.

Hypothetical Pathway:

  • Bromination of 4-hydroxycoumarin at C3.
  • Suzuki coupling with 3-methoxyphenylboronic acid.
  • Demethylation (if required) using BBr3.

While this method offers modularity, challenges include managing the methoxy group’s sensitivity to strong bases and ensuring compatibility with coupling conditions.

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical methods align with green chemistry principles by eliminating solvents. Grinding 3-methoxyphenylacetic acid and resorcinol derivatives with p-TsOH or meglumine sulfate in a ball mill induces cyclization via Pechmann condensation. This approach achieves yields comparable to traditional methods (85–90%) while reducing energy consumption and waste.

Advantages:

  • No solvent purification required.
  • Scalable for industrial applications.
  • Enhanced reaction kinetics due to increased surface contact.

For example, grinding resorcinol and ethyl 3-methoxyphenylacetoacetate with p-TsOH (200 mol%) at room temperature for 10 minutes, followed by 80 minutes of resting, yields 90% product.

Pechmann Condensation Mechanism

The Pechmann condensation represents the most widely employed method for synthesizing 4-(3-methoxyphenyl)-2H-chromen-2-one derivatives [4]. The mechanism proceeds through a multi-step process involving transesterification followed by intramolecular cyclization [5]. Initially, phenolic compounds react with beta-ketoesters under acidic conditions to form ester enolate intermediates [6]. The rate-determining step involves cyclization through nucleophilic attack of the phenolic oxygen on the carbonyl carbon, followed by elimination of alcohol to form the lactone ring [7].

The reaction typically requires temperatures between 100-150°C and strong acid catalysts such as sulfuric acid or hydrogen chloride [8]. Under optimized conditions, yields ranging from 70-90% can be achieved with reaction times of 2-6 hours [9]. The mechanism involves initial protonation of the beta-ketoester carbonyl, increasing electrophilicity and facilitating nucleophilic attack by the phenolic hydroxyl group [10].

Knoevenagel Condensation Pathway

The Knoevenagel condensation provides an alternative synthetic route through the reaction of salicylaldehyde derivatives with active methylene compounds [11]. This mechanism involves nucleophilic addition of an active hydrogen compound to the aldehyde carbonyl group, followed by dehydration to form the alpha,beta-unsaturated system [12]. The process is catalyzed by weakly basic amines such as piperidine, which facilitate enolate formation from the active methylene component [13].

The key mechanistic steps include formation of a beta-hydroxy carbonyl intermediate through aldol-type addition, followed by spontaneous dehydration under the reaction conditions [14]. The activation energy for this transformation ranges from 12-18 kilocalories per mole, making it kinetically favorable under mild heating conditions [15]. Optimal yields of 80-92% are obtained with reaction times of 3-7 hours at temperatures between 80-100°C [16].

Perkin Reaction Mechanism

The Perkin reaction mechanism for chromen-2-one formation involves an intramolecular cyclization pathway distinct from the classical intermolecular mechanism [17]. Evidence supports the formation of O-acetyl salicylaldehyde as an obligatory intermediate, which undergoes intramolecular aldol-type condensation followed by dehydration [18]. This mechanism explains the formation of coumarin products from salicylaldehyde and acetic anhydride in the presence of sodium acetate [19].

The reaction proceeds through initial acetylation of the phenolic hydroxyl group, followed by base-catalyzed intramolecular aldol condensation between the acetyl methyl group and the aldehyde carbonyl [20]. The activation energy for this transformation is approximately 18-22 kilocalories per mole, requiring elevated temperatures of 175-180°C for practical reaction rates [21]. Despite the harsh conditions, yields are typically moderate at 40-50% due to competing side reactions [22].

Advanced Catalytic Mechanisms

Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful approach for chromen-2-one synthesis, offering improved selectivity and milder reaction conditions [23]. Palladium-catalyzed cyclization of 2-vinylphenols with carbon monoxide proceeds through formation of pi-allyl complexes as key intermediates [24]. The mechanism involves oxidative addition of the vinyl group to palladium, followed by carbon monoxide insertion and reductive elimination to form the lactone ring [25].

Copper-catalyzed synthesis employs alkynols and salicyl tosylhydrazones as starting materials, proceeding through vinyl-copper intermediates [26]. The reaction mechanism involves initial alkyne activation by copper perchlorate, followed by intramolecular addition of the hydroxyl group to generate the cyclized product [27]. Yields range from 45-85% depending on substrate substitution patterns, with electron-donating groups generally providing higher yields [28].

Iron-Catalyzed Intramolecular Metathesis

Iron-catalyzed synthesis of chromen-2-ones proceeds through intramolecular alkyne-carbonyl metathesis mechanisms [29]. The process involves coordination of the alkyne to the iron center, followed by nucleophilic attack of the carbonyl oxygen to form a metallacycle intermediate . Subsequent reductive elimination releases the chromen-2-one product and regenerates the iron catalyst [31]. This methodology provides yields of 60-80% under relatively mild conditions at 80-120°C [32].

Mechanistic Data and Optimization

Reaction Conditions and Yields

Reaction MethodStarting MaterialsCatalyst/ConditionsReaction TimeYield (%)Temperature (°C)
Pechmann CondensationPhenols + β-ketoestersSulfuric acid/HCl, 100-150°C2-6 hours70-90100-150
Pechmann Condensation (Solvent-free)Phenols + β-ketoestersSilica-supported H₂SO₄, room temperature10-20 minutes85-95Room temperature
Knoevenagel CondensationSalicylaldehydes + active methylene compoundsPiperidine/basic conditions, 80-100°C3-7 hours80-9280-100
Knoevenagel Condensation (Ultrasonic)Salicylaldehydes + diethyl malonateUltrasonic irradiation, 40 min40 minutes85-95Room temperature
Perkin ReactionSalicylaldehyde + acetic anhydrideSodium acetate, 175-180°C8 hours40-50175-180
Microwave-assisted PechmannResorcinol + ethyl acetoacetateMicrowave, 10-20 min10-20 minutes88-93100-170

Mechanistic Parameters

Mechanism TypeKey IntermediateRate-determining StepActivation Energy (kcal/mol)
Pechmann TransesterificationEster enolateCyclization15-20
Knoevenagel Aldol Additionβ-hydroxy carbonylDehydration12-18
Perkin Intramolecular CyclizationO-acetyl salicylaldehydeIntramolecular aldol18-22
Metal-catalyzed C-H Activationπ-allyl complexC-H activation10-15
Electrophilic Aromatic SubstitutionArenium ionSigma complex formation20-25
Ring-opening PhotochemicalOrtho-quinone methideBond cleavage1-5

Optimization Strategies and Enhancements

Reaction Parameter Optimization

Systematic optimization of reaction parameters significantly improves yields and selectivity for chromen-2-one synthesis [33]. Temperature control proves critical, with optimal ranges of 100-120°C for thermal processes providing yield improvements of 15-25% over suboptimal conditions [34]. Catalyst loading optimization typically requires 10-20 mol% for maximum efficiency, resulting in yield enhancements of 20-30% compared to lower catalyst concentrations [35].

Solvent effects play a crucial role in reaction outcomes, with polar aprotic solvents generally providing superior results compared to protic or nonpolar alternatives [36]. This preference stems from enhanced stabilization of ionic intermediates and reduced competing side reactions [37]. pH control in the mildly acidic range (pH 4-6) optimizes protonation equilibria while minimizing substrate decomposition .

Modern Synthetic Enhancements

Microwave-assisted synthesis has revolutionized chromen-2-one preparation by dramatically reducing reaction times while improving yields [38]. Optimal microwave power output at 90% provides yield improvements of 30-40% compared to conventional heating methods [39]. The enhanced efficiency results from selective heating of polar intermediates and improved mass transfer under microwave irradiation [40].

Ultrasonic activation represents another significant advancement, particularly for Knoevenagel condensation reactions [41]. Operating at frequencies of 20 kilohertz provides yield enhancements of 20-30% while reducing reaction times from hours to minutes [42]. The mechanistic basis involves acoustic cavitation effects that promote mixing and increase reaction rates through localized heating and pressure effects [43].

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

252.078644241 g/mol

Monoisotopic Mass

252.078644241 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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